molecular formula C9H7FO3 B2440515 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1529202-29-6

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B2440515
CAS RN: 1529202-29-6
M. Wt: 182.15
InChI Key: SJXVOXLFISDWIT-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 1529202-29-6 . It has a molecular weight of 182.15 . This compound is a powder at room temperature .


Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H7FO3/c10-6-2-1-3-7-5 (6)4-8 (13-7)9 (11)12/h1-3,8H,4H2, (H,11,12) .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

One scientific research application of 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is in the solid-phase synthesis of heterocyclic compounds. For example, it has been used in the synthesis of 3,4,5-substituted 1,5-Benzodiazepin-2-ones. This process involves tethering 4-Fluoro-3-nitrobenzoic acid to a solid support, followed by a series of reactions including aromatic substitution, reduction, hydrolysis, cyclization, and alkylation to form the desired benzodiazepinone skeleton. This method demonstrates a versatile approach to synthesizing complex heterocyclic structures with potential applications in drug discovery and development (Lee, Gauthier, & Rivero, 1999).

Investigation of Anaerobic Phenol Transformation

Another research application of fluorinated analogues, similar to this compound, is in environmental studies, particularly in understanding the anaerobic transformation of phenol to benzoate. By using isomeric fluorophenols as analogues, researchers have been able to elucidate the transformation pathways of phenol in anaerobic environments, demonstrating the utility of such compounds in environmental chemistry and microbiology (Genthner, Townsend, & Chapman, 1989).

Application in High-Performance Liquid Chromatography (HPLC)

Fluorinated compounds, including those related to this compound, have been utilized in analytical chemistry as precolumn fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) of amino acids. This application highlights the importance of such compounds in enhancing detection sensitivity and specificity in the analysis of complex biological samples (Watanabe & Imai, 1981).

Catalytic Asymmetric Fluorolactonisations

In organic synthesis, catalytic fluorolactonisations of aromatic carboxylic acids, including those structurally related to this compound, have been developed. This process, which uses commercially available reagents under mild conditions, demonstrates the potential of fluorinated compounds in facilitating the synthesis of biologically active molecules with isobenzofuran cores (Parmar, Maji, & Rueping, 2014).

Mechanism of Action

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXVOXLFISDWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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